Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate
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Overview
Description
Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including a benzyl group, a tetramethyl group, and a dioxo group
Preparation Methods
The synthesis of Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate involves several steps. One common synthetic route includes the following steps:
Formation of the acridine core: This step involves the cyclization of appropriate precursors to form the acridine core structure.
Introduction of the benzyl group: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base.
Addition of the tetramethyl groups: Tetramethyl groups are added through alkylation reactions using methylating agents such as methyl iodide.
Formation of the dioxo groups: The dioxo groups are introduced through oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The benzyl group can undergo substitution reactions, where the benzyl group is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydroacridin-9-yl)benzoate can be compared with other similar compounds, such as:
- 9-[4-(Benzyloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl}acetic acid
- 1,1,4,8-Tetramethyl-4,7,10-cycloundecatriene
These compounds share structural similarities but differ in their specific functional groups and overall structure, which can influence their chemical reactivity and biological activity
Properties
Molecular Formula |
C32H35NO4 |
---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
methyl 4-(10-benzyl-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)benzoate |
InChI |
InChI=1S/C32H35NO4/c1-31(2)15-23-28(25(34)17-31)27(21-11-13-22(14-12-21)30(36)37-5)29-24(16-32(3,4)18-26(29)35)33(23)19-20-9-7-6-8-10-20/h6-14,27H,15-19H2,1-5H3 |
InChI Key |
IOTVQORAHQOKHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC4=CC=CC=C4)CC(CC3=O)(C)C)C5=CC=C(C=C5)C(=O)OC)C(=O)C1)C |
Origin of Product |
United States |
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